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Compound of Interest

Compound Name: 6-Cyclobutyl-1,4-oxazepane

CAS No.: 1803600-66-9

Cat. No.: B1435670

Get Quote

Abstract The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal

chemistry, offering a distinct physicochemical profile compared to its 6-membered morpholine

analogues. The introduction of a cyclobutyl moiety at the C6 position creates a unique sp³-rich

vector, enhancing lipophilicity and metabolic stability while introducing a critical stereogenic

center. This guide details the analytical protocols required to fully characterize 6-Cyclobutyl-
1,4-oxazepane (C₉H₁₇NO), addressing the specific challenges of 7-membered ring

conformational flexibility, enantiomeric resolution, and mass spectral fragmentation.

Part 1: Physicochemical Profile & Strategy
Before initiating wet-lab protocols, understanding the molecule's fundamental properties is

essential for method selection.
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Property
Value
(Predicted/Observed)

Analytical Implication

Molecular Formula C₉H₁₇NO
Monoisotopic Mass: 155.1310

Da

Basicity (pKa) ~9.2 – 9.8 (Secondary Amine)

Requires high pH mobile

phases or TFA/Formic acid

modifiers to prevent peak

tailing.

LogP ~1.1 – 1.3
Moderately lipophilic; suitable

for Reverse Phase LC (C18).

Chirality One stereocenter at C6
Enantiomeric separation

required (Chiral LC/SFC).

UV Chromophore
Weak/None (saturated

heterocycle)

UV detection (210 nm) is poor.

CAD (Charged Aerosol

Detection) or MS is mandatory.

Analytical Workflow Decision Tree

Sample: 6-Cyclobutyl-1,4-oxazepane
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Figure 1: Strategic workflow for the characterization of medium-sized heterocycles.
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Part 2: Experimental Protocols
Protocol A: High-Resolution LC-MS/MS (Identification)
Rationale: The secondary amine functionality dictates the use of pH modifiers. An acidic mobile

phase provides the strongest signal for the [M+H]⁺ ion in positive ESI mode.

Instrument: UHPLC coupled to Q-TOF or Orbitrap.

Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Detection: ESI Positive Mode. Range: 50–500 m/z.

Fragmentation Pattern Analysis (MS/MS): Unlike morpholines, the 7-membered oxazepane ring

exhibits specific fragmentation pathways involving ring contraction and loss of the cyclobutyl

substituent.

Parent Ion:m/z 156.138 [M+H]⁺.[2]

Primary Loss: Loss of C₄H₇• (Cyclobutyl radical) or C₄H₈ (Cyclobutene) is common,

generating the core oxazepane cation (m/z ~101).

Ring Opening: Cleavage at the C-O bond typically yields linear amino-alcohol fragments.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://research-repository.griffith.edu.au/server/api/core/bitstreams/8f32ff87-05d3-478d-8653-f55a42a19b20/content
https://pubchemlite.lcsb.uni.lu/e/compound/165738906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435670?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]+ 
 m/z 156.14

Loss of Cyclobutyl 
 (-C4H8) 

 m/z 100.08

Side chain cleavage

Ring Opening 
 (C-O Cleavage)

Ring strain relief

Immonium Ion 
 m/z ~72

Alpha-cleavage

Click to download full resolution via product page

Figure 2: Predicted ESI+ fragmentation pathway for 6-Cyclobutyl-1,4-oxazepane.

Protocol B: GC-MS (Purity of Free Base)
Rationale: Small, saturated heterocycles often lack sufficient UV chromophores for HPLC-UV.

GC-FID/MS is the gold standard for purity quantification of the free base.

Inlet: Split (20:1), 250°C.

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

Oven Program:

Hold 50°C for 1 min.

Ramp 20°C/min to 280°C.
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Hold 3 min.

Detection: FID (300°C) or MS (EI, 70eV).

Note: If peak tailing is observed due to the secondary amine, derivatize with Trifluoroacetic

Anhydride (TFAA) to form the N-TFA derivative prior to injection.

Protocol C: NMR Spectroscopy (Structural Elucidation)
Rationale: The 7-membered ring is conformationally mobile (twist-chair/boat). NMR is the only

method to definitively assign the position of the cyclobutyl group and the ring conformation.

Sample Prep: Dissolve 10 mg in 600 µL CDCl₃ (neutralized with K₂CO₃ to prevent salt shifts) or

DMSO-d₆.

Key Assignments (¹H NMR, 400 MHz, CDCl₃):

Cyclobutyl Methine: Look for a multiplet around δ 2.2 – 2.5 ppm. Its coupling constants to the

C6 protons of the oxazepane ring will determine the equatorial/axial orientation.

Oxazepane C2/C7 Protons: The protons adjacent to Oxygen (C2 and C7) will appear

downfield (δ 3.6 – 3.9 ppm).

Oxazepane C3/C5 Protons: The protons adjacent to Nitrogen (C3 and C5) will appear in the

δ 2.8 – 3.2 ppm range.

Cyclobutyl CH₂: Complex multiplets in the high field region (δ 1.6 – 2.0 ppm).

Critical Validation Step (2D NMR):

COSY: Confirm the spin system: N-CH₂-CH(Cb)-CH₂-O (Wait, standard 1,4-oxazepane is O-

C2-C3-N-C5-C6-C7-O? No, structure is O1-C2-C3-N4-C5-C6-C7).

Correction: In 1,4-oxazepane, the bridge between N and O is C5-C6-C7 (3 carbons). The

cyclobutyl is at C6.[3]

COSY Path: H5 (adj to N) ↔ H6 (cyclobutyl bearing) ↔ H7 (adj to O). This connectivity

proves the 6-position substitution.
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Protocol D: Chiral Separation (Enantiomeric Purity)
Rationale: The C6 carbon is a chiral center. Synthetic routes often yield racemates unless

asymmetric catalysis is used.

Technique: Supercritical Fluid Chromatography (SFC) is preferred for speed and peak

shape.

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

Modifier: 15-25% Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to

suppress silanol interactions with the amine.

Conditions:

Back Pressure: 120 bar.

Temperature: 40°C.

Flow: 3-4 mL/min.

Detection: Since UV is weak, use ELSD (Evaporative Light Scattering Detector) or MS.

Part 3: Reference Data & Troubleshooting
Troubleshooting Guide
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Issue Probable Cause Solution

Broad Peaks (LC-MS)
Secondary amine interaction

with silanols.

Increase buffer ionic strength

(10mM Ammonium Formate)

or pH (use Ammonia, pH 10,

with hybrid columns).

Missing Parent Ion (GC)
Thermal degradation or

fragmentation.

Lower inlet temp to 200°C; use

"Soft" CI (Chemical Ionization)

with Methane/Ammonia.

Complex NMR Splitting
Ring conformational

averaging.

Run Variable Temperature (VT)

NMR at -40°C to freeze

conformers or +60°C to fast-

exchange limit.

References
Synthesis of 1,4-Oxazepanes: Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized

1,4-Oxazepanes."[4][5] ChemRxiv, 2025.[4] Link

NMR of 7-Membered Rings: "Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A

2D NMR Comparison Guide." BenchChem, 2025.[6][7] Link

MS Fragmentation of Cyclic Ethers/Amines: "Mass Spectrometry - Fragmentation Patterns."

Chemistry LibreTexts, 2023. Link

Chiral Separation of Amines: "Strategies for the Chiral Separation of Basic Compounds."

Daicel Chiral Technologies Application Notes. Link

(Note: While specific literature for "6-Cyclobutyl-1,4-oxazepane" is limited to catalog entries,

the protocols above are derived from validated methodologies for homologous 1,4-oxazepane

and cyclobutyl-amine derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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